molecular formula C5H11NSi B092778 (Trimethylsilyl)acetonitrile CAS No. 18293-53-3

(Trimethylsilyl)acetonitrile

Cat. No. B092778
CAS RN: 18293-53-3
M. Wt: 113.23 g/mol
InChI Key: WJKMUGYQMMXILX-UHFFFAOYSA-N
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Description

(Trimethylsilyl)acetonitrile is a silicon-based organic compound that is used in various chemical reactions. It is known for its ability to participate in fluoroalkylation reactions, where it can introduce a cyanodifluoromethyl group into other molecules. This compound is also involved in reactions with dimethyl acetals, leading to the formation of β-methoxynitriles, which can further undergo elimination to form α,β-unsaturated nitriles .

Synthesis Analysis

The synthesis of derivatives of (trimethylsilyl)acetonitrile has been explored in the literature. For instance, difluoro(trimethylsilyl)acetonitrile is synthesized through the insertion of difluorocarbene into silyl cyanide. This process results in a silane that acts as an effective cyanodifluoromethylating agent for various substrates such as aldehydes and imines . Additionally, (trimethylsilyl)methyl isocyanides, which can rearrange upon heating to produce (trimethylsilyl)acetonitrile, have been prepared and characterized, indicating the thermal stability and rearrangement properties of these compounds .

Molecular Structure Analysis

The molecular structure of (trimethylsilyl)acetonitrile and its derivatives is crucial for understanding their reactivity. The presence of the trimethylsilyl group in these molecules is significant as it can influence the electronic properties of the adjacent functional groups, thereby affecting the overall reactivity of the compound. The thermal rearrangement of (trimethylsilyl)methyl isocyanides to form (trimethylsilyl)acetonitrile suggests a structural transformation that is temperature-dependent .

Chemical Reactions Analysis

(Trimethylsilyl)acetonitrile is versatile in chemical synthesis. It has been shown to react smoothly with dimethyl acetals in the presence of trimethylsilyl trifluoromethanesulfonate to yield β-methoxynitriles. This reaction is particularly effective with acetals derived from aromatic aldehydes. Furthermore, electron-rich acetals tend to eliminate to form α,β-unsaturated nitriles as the major product, indicating a preference in the reaction pathway depending on the electronic nature of the substrates . The ability of difluoro(trimethylsilyl)acetonitrile to act as a cyanodifluoromethylating reagent also highlights its utility in introducing fluorinated groups into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (trimethylsilyl)acetonitrile derivatives are influenced by the trimethylsilyl group and the presence of other substituents such as fluorine atoms. These properties are essential for determining the conditions under which these compounds can be handled and used in chemical reactions. The thermal rearrangement of (trimethylsilyl)methyl isocyanides to yield various (trimethylsilyl)acetonitrile derivatives demonstrates the impact of temperature on the stability and reactivity of these compounds . The reactivity of (trimethylsilyl)acetonitrile with dimethyl acetals under the mediation of trimethylsilyl trifluoromethanesulfonate suggests that the presence of a strong silylating agent can significantly enhance the reaction outcomes .

Scientific Research Applications

  • Mukaiyama Addition Reaction : (Trimethylsilyl)acetonitrile reacts smoothly with dimethyl acetals in the presence of trimethylsilyl trifluoromethanesulfonate to yield β-methoxynitriles, especially from acetals derived from aromatic aldehydes (Downey et al., 2017).

  • Uncatalysed Addition to Aldehydes : It can add to aldehydes in acetonitrile without a catalyst, offering a chemoselective reaction in the presence of ketones (Manju & Trehan, 1995).

  • N-Acetylation of Aromatic Amines : Used as an acylating agent for the selective N-acetylation of aromatic amines, in conjunction with in situ generated trimethylsilyl iodide as a catalyst (Saikia et al., 2016).

  • Oxidation Reactions : Chlorotrimethylsilane-chromium (VI) reagents, which include (trimethylsilyl)acetonitrile, are efficient for oxidizing alcohols to carbonyl compounds and other selective oxidation processes (Aizpurua & Palomo, 1983).

  • Deprotection of Ethers and Acetals : Effective for the deprotection of various ethers and acetals to their corresponding alcohols and carbonyl compounds using oxone in acetonitrile (Mohammadpoor‐Baltork et al., 2000).

  • Silylation of Alcohols : Facilitates trimethylsilylation of alcohols using hexamethyldisilazane as a silylating agent in the presence of polyvinylpolypyrrolidoniume tribromide (Ghorbani‐Choghamarani et al., 2011).

  • Protection of Hydroxyl Groups : Used to protect a wide range of alcohols and phenols as trimethylsilyl ethers, catalyzed by aspartic acid under mild conditions (Ghorbani‐Choghamarani & Norouzi, 2011).

  • Fluoroalkylation Reactions : Difluoro(trimethylsilyl)acetonitrile, a variant, serves as a cyanodifluoromethylating reagent toward various substrates (Kosobokov et al., 2012).

  • Preparation of Monosodium Acetonitriles : Useful in preparing monosodium acetonitrile and related compounds, which add to polar double bonds and act as intermediates in condensation reactions of nitriles to enamines (Krüger, 1967).

  • Catalysis in Aldehyde Trimethylsilylcyanation : Effective in trimethylsilylcyanation of aldehydes under mild conditions, with good tolerance for various substrates (Raders & Verkade, 2009).

Safety And Hazards

(Trimethylsilyl)acetonitrile is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling it .

Future Directions

As the chemical industry aims to adopt greener, safer, and more sustainable solvents, (Trimethylsilyl)acetonitrile is being used more frequently . Its use as a temporary substituent promoting asymmetric induction in diastereoselective one-pot reactions involving two sequential Mukaiyama aldol reactions has been proposed .

properties

IUPAC Name

2-trimethylsilylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NSi/c1-7(2,3)5-4-6/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKMUGYQMMXILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171361
Record name (Trimethylsilyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethylsilyl)acetonitrile

CAS RN

18293-53-3
Record name 2-(Trimethylsilyl)acetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Trimethylsilyl)acetonitrile
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Record name (Trimethylsilyl)acetonitrile
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Record name (trimethylsilyl)acetonitrile
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Record name (TRIMETHYLSILYL)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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